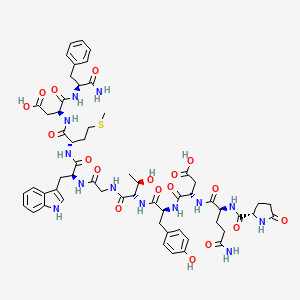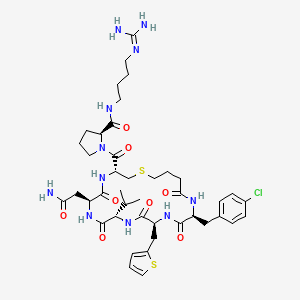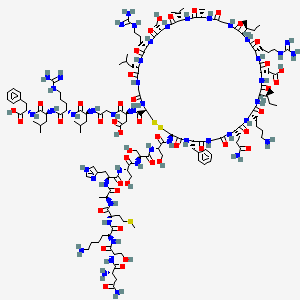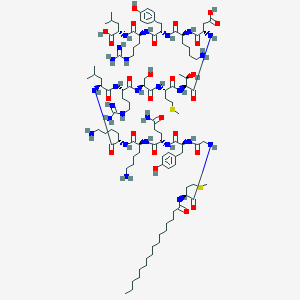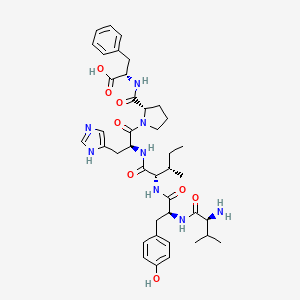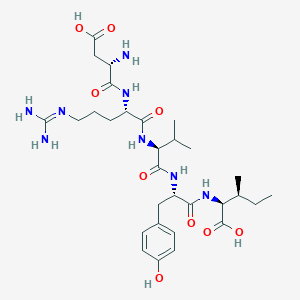
Basic fibroblast growth factor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic fibroblast growth factor is a single-chain polypeptide growth factor that plays a significant role in various biological processes, including wound healing, angiogenesis, and cell proliferation. It is a potent inducer of DNA synthesis in a variety of cell types from mesoderm and neuroectoderm lineages . This compound is known for its heparin-binding activity and is involved in the regulation of cell growth, differentiation, and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Basic fibroblast growth factor can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The host cells are grown in bioreactors, and the protein is harvested from the culture medium. The purification process involves multiple steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to obtain a highly pure product .
Analyse Des Réactions Chimiques
Types of Reactions: Basic fibroblast growth factor undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can affect the stability and activity of the protein.
Common Reagents and Conditions:
Substitution: Chemical modifications, such as pegylation, can be performed to enhance the stability and half-life of this compound.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and chemically modified forms of this compound, which can have different biological activities and stabilities .
Applications De Recherche Scientifique
Basic fibroblast growth factor has a wide range of scientific research applications, including:
Chemistry: It is used in the study of protein-protein interactions and the development of protein-based therapeutics.
Biology: this compound is essential for maintaining, expanding, and differentiating various cell types in culture.
Medicine: It is employed in wound healing, tissue regeneration, and the treatment of chronic ulcers and burns.
Mécanisme D'action
Basic fibroblast growth factor exerts its effects by binding to specific fibroblast growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway . These pathways lead to the activation of various transcription factors, resulting in the regulation of gene expression and promotion of cell proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Acidic fibroblast growth factor: Shares 55 percent sequence identity with basic fibroblast growth factor and has similar biological activities but differs in its isoelectric point.
Keratinocyte growth factor: Primarily involved in the regulation of epithelial cell growth and differentiation.
Vascular endothelial growth factor: Plays a crucial role in angiogenesis and vascular permeability.
Uniqueness: this compound is unique in its ability to bind heparin with high affinity and its potent mitogenic activity on a variety of cell types. It is also distinguished by its role in both physiological and pathological processes, making it a valuable target for therapeutic interventions .
Propriétés
Numéro CAS |
106096-93-9 |
|---|---|
Poids moléculaire |
17200 |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonymes |
Basic fibroblast growth factor |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


